molecular formula C17H12N2O3 B2354135 N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide CAS No. 902779-63-9

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide

Cat. No. B2354135
M. Wt: 292.294
InChI Key: KZWVAKKUDLOWKU-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to act as an inhibitor of enzymes, which makes it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Antimicrobial Activity

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide and its derivatives have shown promise in antimicrobial applications. A study synthesized several related compounds and tested them for antimicrobial activity against various bacterial strains, with some demonstrating potential inhibition against these organisms (Mishra et al., 2014). Similar antimicrobial effects were observed in other studies involving derivatives of the compound (Al-Rifai et al., 2011).

DNA Interaction and Biological Activity

The compound and its derivatives have been studied for their interaction with DNA and potential biological activity. For example, oxorhenium(V) complexes with derivatives of N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide were synthesized and characterized, and their DNA interaction capabilities were explored through spectroscopy and gel electrophoresis (Ismail et al., 2017). This indicates potential for studying DNA-protein interactions and understanding molecular biology mechanisms.

Antioxidant Activity

The antioxidant activity of derivatives of this compound has been explored. Studies have synthesized new coumarin derivatives, including those related to N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide, and evaluated their antioxidant activities using various methods (Kadhum et al., 2011). This suggests its potential use in developing antioxidant agents.

properties

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWVAKKUDLOWKU-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331827
Record name N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide

CAS RN

902779-63-9
Record name N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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